2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-15(8-11-1-2-12-13(7-11)22-10-21-12)19-5-3-18(4-6-19)14-9-16-23-17-14/h1-2,7,9H,3-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRDQFEHKEXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the benzodioxole ring, followed by the introduction of the ethanone group. The piperazine ring is then functionalized with the thiadiazole group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H21N3O3
- Molecular Weight : 327.384 g/mol
Biological Activities
Research indicates that the compound exhibits several significant biological activities:
Antitumor Activity
Compounds similar to this one have demonstrated promising anticancer properties. For instance, derivatives with similar structures have been shown to inhibit tumor progression by targeting key enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Antibacterial and Antifungal Activities
The presence of the thiadiazole ring may enhance antibacterial and antifungal properties. Studies have indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes crucial for cancer cell survival and proliferation, such as BRAF(V600E) and EGFR.
Modulation of Signaling Pathways
It may alter signaling pathways involved in inflammation and apoptosis, leading to reduced inflammation or enhanced apoptosis in cancer cells.
Receptor Interaction
Interactions with various receptors can influence physiological responses, potentially leading to therapeutic effects.
Case Study 1: Antitumor Activity
A study evaluated the efficacy of related pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity when these compounds were used in combination with doxorubicin, suggesting a synergistic effect that enhances treatment outcomes for resistant cancer subtypes.
Case Study 2: Anti-inflammatory Properties
Research on a structurally similar compound revealed its ability to significantly reduce levels of pro-inflammatory cytokines in vitro. This finding supports potential applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action for 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on benzodioxole-thiadiazole analogs .
Key Observations
Substituent-Driven Activity: The 1,2,5-thiadiazole group in the target compound may enhance metabolic stability compared to chlorophenyl (e.g., ) or imidazole (e.g., ) substituents. Benzodioxole analogs (e.g., ) exhibit higher logP values (~2.8–3.0), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Piperazine Flexibility: Piperazine derivatives with bulkier substituents (e.g., benzhydryl or dioxolane ) show reduced solubility but increased receptor affinity.
Heterocyclic Diversity :
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzodioxole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 64 |
The minimal inhibitory concentrations (MIC) suggest that these compounds could serve as potential antibiotics or antifungal agents .
Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Thiadiazole derivatives have been studied for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. In vitro studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines.
In a comparative study, the following results were observed:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 (breast) | 15 |
| Compound D | HeLa (cervical) | 10 |
These findings indicate that the compound may have significant potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiadiazole moiety is known to inhibit enzymes like TrxR, leading to increased oxidative stress in cancer cells.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Antioxidant Properties : The benzodioxole structure contributes to antioxidant activity, which may enhance its therapeutic efficacy by reducing oxidative damage in cells.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Study on Thiadiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that derivatives of thiadiazole exhibited potent anticancer activity through apoptosis induction in MCF-7 cells .
- Antimicrobial Efficacy : Research conducted on related benzodioxole compounds demonstrated significant antibacterial effects with low toxicity profiles, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
